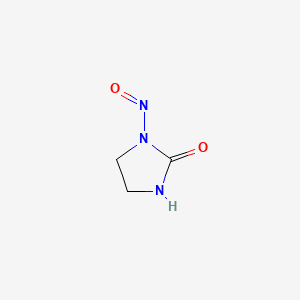
AS703988
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AS703988, also known as MSC201510B, is an orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) 1 and 2 with potential antineoplastic activity. MEK1/2 inhibitor AS703988/MSC2015103B selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth and are often upregulated in a variety of tumor cell types.
Wissenschaftliche Forschungsanwendungen
Translational Research and Nursing Science : This paper emphasizes the importance of applying basic healthcare science findings to clinical practice, a process known as translational research. This approach is crucial for advancing healthcare challenges, which could be relevant to understanding how findings related to AS703988 might be applied in practical healthcare settings (Grady, 2010).
Molecular Chaperones in Cellular Functions : The study on the yeast hsp70 homologue Ssa highlights the role of molecular chaperones in cellular functions, including translation. This research could provide insight into molecular processes that might be relevant when studying compounds like AS703988 (Horton et al., 2001).
Proteolytic Cleavage in Apoptosis : This research focuses on the role of p70 S6 kinase in DNA damage-induced apoptosis. Understanding these molecular pathways is essential in many areas of biomedical research, possibly including the study of AS703988 (Dhar et al., 2009).
Heat Shock Proteins in Cancer Immunotherapy : The identification of HLA-A*0201-restricted epitopes in the inducible heat shock protein Hsp70 for cancer immunotherapy provides insights into tumor antigen research, which could be relevant for understanding the broader context of scientific applications in oncology research (Faure et al., 2004).
Gene-Targeting Systems in Microbiology : The development of efficient gene-targeting systems in organisms like Aspergillus nidulans showcases the advancement in genetic research methodologies, which could be relevant for studies involving AS703988 (Nayak et al., 2006).
Eigenschaften
Produktname |
AS703988 |
|---|---|
IUPAC-Name |
NONE |
SMILES |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



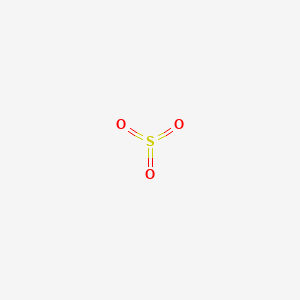
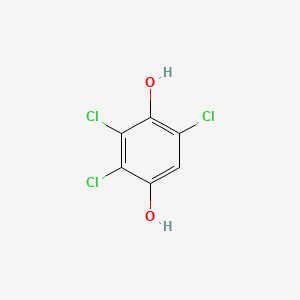
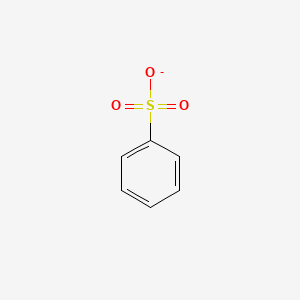
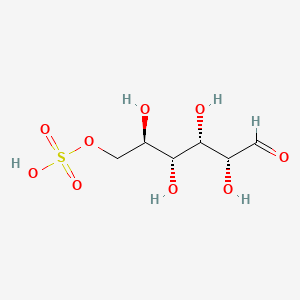
![5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1194182.png)
![2,2-Dimethylpropanoyloxymethyl 6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1194186.png)
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)
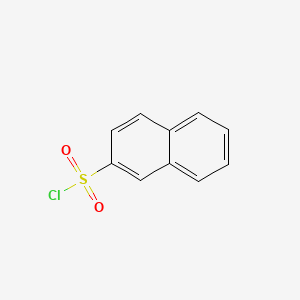
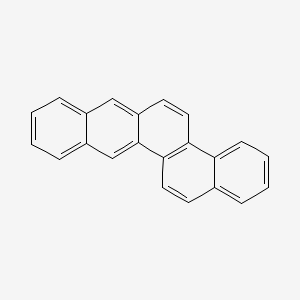
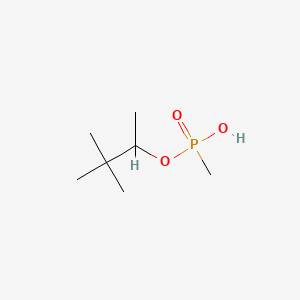
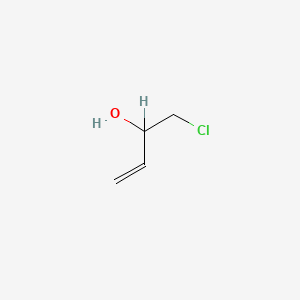
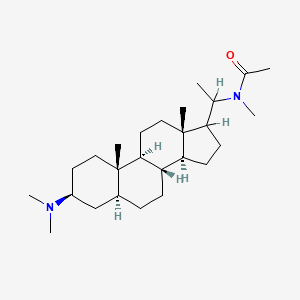
![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)
